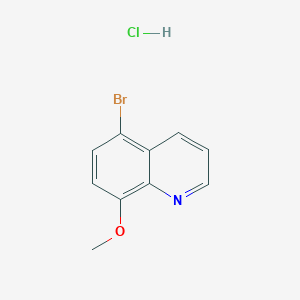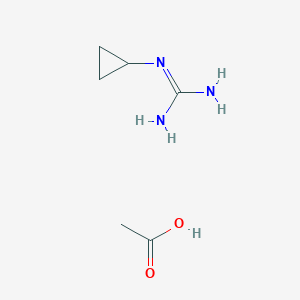![molecular formula C13H20Cl2N2 B3060029 [2-(4-Chlorophenyl)-2-(1-piperidinyl)ethyl]amine hydrochloride CAS No. 1609402-66-5](/img/structure/B3060029.png)
[2-(4-Chlorophenyl)-2-(1-piperidinyl)ethyl]amine hydrochloride
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of a compound describes the arrangement of atoms within the molecule. The molecular structure of “[2-(4-Chlorophenyl)-2-(1-piperidinyl)ethyl]amine hydrochloride” is not explicitly provided in the sources retrieved .Chemical Reactions Analysis
The chemical reactions involving “[2-(4-Chlorophenyl)-2-(1-piperidinyl)ethyl]amine hydrochloride” are not explicitly mentioned in the sources retrieved .Physical And Chemical Properties Analysis
Physical and chemical properties of a compound include characteristics such as melting point, boiling point, density, etc. The specific physical and chemical properties of “[2-(4-Chlorophenyl)-2-(1-piperidinyl)ethyl]amine hydrochloride” are not explicitly provided in the sources retrieved .Aplicaciones Científicas De Investigación
Alzheimer’s Disease Research
A study by Rehman et al. (2018) synthesized new derivatives of 3-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide to evaluate potential drug candidates for Alzheimer’s disease. These compounds were screened for enzyme inhibition activity against acetyl cholinesterase, a key target in Alzheimer's treatment.
GPR14/Urotensin-II Receptor Agonist
Croston et al. (2002) identified 3-(4-chlorophenyl)-3-(2-(dimethylamino)ethyl)isochroman-1-one hydrochloride as a nonpeptidic agonist of the urotensin-II receptor, a potential target for pharmacological research and drug development. This compound showed selectivity and potency, indicating its utility as a research tool and potential drug lead (Croston et al., 2002).
Impurity Analysis in Pharmaceutical Compounds
Liu et al. (2020) conducted a study on cloperastine hydrochloride, a piperidine derivative, to identify and quantify impurities in the drug substance. This research is crucial for ensuring the purity and safety of pharmaceutical compounds (Liu et al., 2020).
Type II Diabetes Drug Candidates
A study by ur-Rehman et al. (2018) synthesized S-substituted derivatives of 1,2,4-triazoles containing 5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl} as potential drug candidates for Type II diabetes. These compounds were found to be potent inhibitors of α-glucosidase enzyme, indicating their potential as new therapeutic agents (ur-Rehman et al., 2018).
Cytotoxicity in Cancer Research
Flefel et al. (2015) synthesized new derivatives involving 1-(2,4-Dichlorophenyl)-3-(4-fluorophenyl)propen-1-one, which were screened for cytotoxic activity against three tumor cell lines. The results indicated that certain compounds exhibited higher inhibitory effects than the reference drug, doxorubicin (Flefel et al., 2015).
Anticancer Agent Synthesis
Rehman et al. (2018) synthesized piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids and evaluated them as anticancer agents. Certain compounds showed strong anticancer potential, suggesting their significance in cancer research (Rehman et al., 2018).
Kinetics in Organic Chemistry
Castro et al. (2001) studied the kinetics and mechanisms of reactions involving secondary alicyclic amines and phenyl thionocarbonates, contributing to a deeper understanding of reaction dynamics in organic chemistry (Castro et al., 2001).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(4-chlorophenyl)-2-piperidin-1-ylethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2.ClH/c14-12-6-4-11(5-7-12)13(10-15)16-8-2-1-3-9-16;/h4-7,13H,1-3,8-10,15H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSLYBXLQBFQNMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(CN)C2=CC=C(C=C2)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(4-Chlorophenyl)-2-(1-piperidinyl)ethyl]amine hydrochloride | |
CAS RN |
1609402-66-5 | |
| Record name | 1-Piperidineethanamine, β-(4-chlorophenyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1609402-66-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![cis-tert-Butyl 3a-(hydroxymethyl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B3059946.png)
![tert-Butyl (3R)-3-{[6-(trifluoromethyl)pyrimidin-4-yl]amino}pyrrolidine-1-carboxylate](/img/structure/B3059947.png)
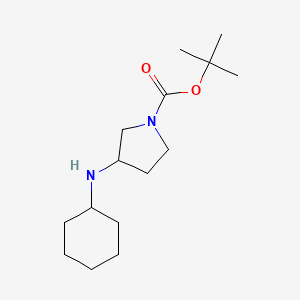

![3-methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole dihydrochloride](/img/structure/B3059954.png)

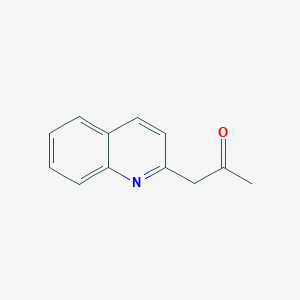
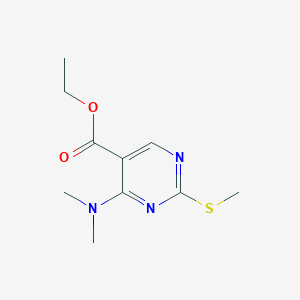
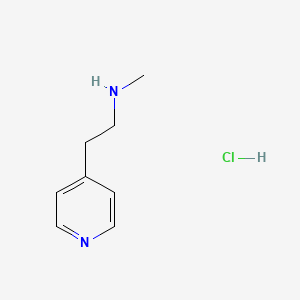

![[(5-fluoro-1H-indol-2-yl)methyl]methylamine sulfate (2:1)](/img/structure/B3059961.png)
![1,8-dioxo-1,3,4,8-tetrahydro-2H-pyrido[1,2-a]pyrazine-6-carboxylic acid hydrate](/img/structure/B3059964.png)
